Pde4-IN-13

Description

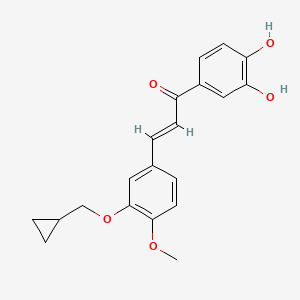

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20O5 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(E)-3-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-1-(3,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C20H20O5/c1-24-19-9-5-13(10-20(19)25-12-14-2-3-14)4-7-16(21)15-6-8-17(22)18(23)11-15/h4-11,14,22-23H,2-3,12H2,1H3/b7-4+ |

InChI Key |

PTXMBXCIUWUYFD-QPJJXVBHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)O)O)OCC3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of PDE4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and various neurological conditions.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of PDE4 inhibitors, focusing on their molecular interactions, downstream signaling consequences, and the experimental methodologies used for their characterization. While specific data for a compound designated "Pde4-IN-13" is not publicly available, this guide outlines the well-established principles of PDE4 inhibition that would be fundamental to understanding its pharmacological profile.

Introduction to Phosphodiesterase 4 (PDE4)

The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) encoded by four distinct genes.[4] These enzymes are predominantly expressed in immune cells, epithelial cells, and cells of the central nervous system.[2][5] Their primary function is to inactivate cAMP by hydrolyzing it to adenosine 5'-monophosphate (AMP), thus terminating cAMP-mediated signaling.[6] The diverse expression patterns and regulatory properties of PDE4 isoforms contribute to their involvement in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and neuronal function.[4][7]

Core Mechanism of Action of PDE4 Inhibitors

The fundamental mechanism of action of a PDE4 inhibitor is the blockade of the catalytic site of the PDE4 enzyme.[1] By preventing the degradation of cAMP, these inhibitors lead to an accumulation of intracellular cAMP levels.[6] This elevation in cAMP concentration subsequently activates downstream effector molecules, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2][8]

The cAMP/PKA Signaling Pathway

Increased cAMP levels lead to the activation of PKA, a key enzyme that phosphorylates a multitude of substrate proteins, including transcription factors, ion channels, and enzymes.[5] A critical target of PKA in the context of inflammation is the cAMP-responsive element binding protein (CREB).[2] Phosphorylation of CREB leads to its activation and subsequent binding to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription.[6]

Downstream Anti-inflammatory Effects

The activation of the cAMP/PKA/CREB pathway by PDE4 inhibitors results in a broad spectrum of anti-inflammatory effects.[2] This includes the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory cytokines. For instance, PDE4 inhibition has been shown to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-4, IL-5, and IL-13.[5][7][9] Conversely, it can increase the synthesis of the anti-inflammatory cytokine IL-10.[10] These effects are mediated through the regulation of gene expression in various immune cells, including T-cells, macrophages, neutrophils, and eosinophils.[6][8]

Quantitative Data on PDE4 Inhibition

The following tables summarize representative quantitative data from studies on various PDE4 inhibitors, illustrating their potency and effects on cytokine production.

Table 1: In Vitro Potency of Representative PDE4 Inhibitors

| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Reference |

|---|---|---|---|---|

| Roflumilast | PDE4 | 0.8 | Human neutrophils | [4] |

| Apremilast | PDE4 | 74 | Recombinant human PDE4 | [3] |

| Crisaborole | PDE4 | 49 | Recombinant human PDE4B | [3] |

| Rolipram | PDE4 | 110 | U937 human monocytic cells | [9] |

| NCS 613 | PDE4C | 1.4 | Recombinant human PDE4C |[11] |

Table 2: Effect of PDE4 Inhibitors on Cytokine Release

| Compound | Cell Type | Stimulus | Cytokine Measured | Inhibition (%) | Concentration | Reference |

|---|---|---|---|---|---|---|

| Rolipram | Human PBMC | PHA | IL-13 | ~50% | 1 µM | [12] |

| Rolipram | Human Basophils | anti-IgE | IL-4 | ~60% | 10 µM | [9] |

| Rolipram | Human Basophils | anti-IgE | IL-13 | ~55% | 10 µM | [9] |

| Roflumilast | Rat diabetic detrusor smooth muscle | N/A | TNF-α, IL-6, IL-1β | Significant decrease | N/A |[5] |

Experimental Protocols for Characterizing PDE4 Inhibitors

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against PDE4 enzymes.

Protocol:

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, or D) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells or E. coli).

-

Assay Principle: The assay measures the hydrolysis of cAMP to AMP. The amount of remaining cAMP or the generated AMP is quantified. A common method involves a two-step enzymatic reaction where the AMP produced is converted to uric acid, which can be measured spectrophotometrically.

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, a known concentration of cAMP, and the purified PDE4 enzyme.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

-

The reaction is terminated, and the amount of product is determined.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular cAMP Measurement Assay

Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.

Protocol:

-

Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), U937 cells, or A549 lung epithelial cells) is cultured under standard conditions.

-

Cell Treatment: Cells are pre-incubated with the test compound at various concentrations for a specified time.

-

Stimulation: Cells are then stimulated with an agent that increases cAMP production, such as forskolin (an adenylyl cyclase activator) or a specific receptor agonist (e.g., a β2-adrenergic agonist).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The fold increase in cAMP levels in the presence of the inhibitor compared to the vehicle control is calculated.

Cytokine Release Assay

Objective: To assess the anti-inflammatory effect of a PDE4 inhibitor by measuring its impact on cytokine production from immune cells.

Protocol:

-

Cell Isolation and Culture: Primary immune cells (e.g., PBMCs or purified T-cells) are isolated from whole blood and cultured.

-

Cell Treatment: Cells are pre-treated with the test compound at various concentrations.

-

Stimulation: Cells are stimulated with an appropriate pro-inflammatory agent, such as lipopolysaccharide (LPS) for monocytes or phytohemagglutinin (PHA) for T-cells, to induce cytokine production.

-

Supernatant Collection: After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-10, IL-13) in the supernatant is measured using ELISA or a multiplex bead-based immunoassay.

-

Data Analysis: The percentage of inhibition of cytokine release by the test compound is calculated relative to the stimulated vehicle control.

Conclusion

PDE4 inhibitors exert their therapeutic effects through a well-defined mechanism of action centered on the elevation of intracellular cAMP. This leads to the activation of downstream signaling pathways, primarily the PKA/CREB axis, resulting in a broad range of anti-inflammatory and immunomodulatory responses. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of novel PDE4 inhibitors. While the specific properties of "this compound" remain to be elucidated, its mechanism of action will undoubtedly be rooted in these fundamental principles of PDE4 biology and pharmacology. Further investigation using these established methodologies will be crucial in defining its therapeutic potential.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 8. Synergistic effect of phosphodiesterase 4 inhibitor and serum on migration of endotoxin-stimulated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of phosphodiesterase inhibitors on interleukin-4 and interleukin-13 generation from human basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NCS 613, a Potent PDE4 Inhibitor, Displays Anti-Inflammatory and Anti-Proliferative Properties on A549 Lung Epithelial Cells and Human Lung Adenocarcinoma Explants [frontiersin.org]

- 12. Differential effect of phosphodiesterase inhibitors on IL-13 release from peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Phosphodiesterase 4 (PDE4) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of the anti-inflammatory mechanisms and effects of Phosphodiesterase 4 (PDE4) inhibitors. Due to the lack of specific public data for a compound named "Pde4-IN-13," this guide focuses on the well-established principles and data from representative PDE4 inhibitors.

Introduction to PDE4 and its Role in Inflammation

Phosphodiesterase 4 (PDE4) is a family of enzymes that plays a critical role in regulating intracellular signaling pathways, particularly within immune and inflammatory cells.[1][2][3][4] PDE4 enzymes specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive adenosine monophosphate (AMP).[1] This degradative action makes PDE4 a key regulator of cAMP levels, which in turn governs a multitude of cellular responses, including inflammation.

The PDE4 family is comprised of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[4][5][6] These subtypes are expressed in various inflammatory cells, such as T-cells, neutrophils, monocytes, and macrophages.[6][7] By controlling cAMP levels within these cells, PDE4 influences the production and release of pro-inflammatory and anti-inflammatory mediators.[2][7][8] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[2] This cascade ultimately results in the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-17) and an increase in anti-inflammatory cytokines (e.g., IL-10).[2][6]

Mechanism of Action of PDE4 Inhibitors

The primary anti-inflammatory mechanism of PDE4 inhibitors is the elevation of intracellular cAMP levels.[1][2][9] This increase in cAMP triggers a series of downstream events that collectively suppress the inflammatory response.

Signaling Pathway of PDE4 Inhibition:

Caption: Signaling pathway of PDE4 inhibition leading to anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Effects of PDE4 Inhibitors

The following tables summarize the in vitro and in vivo anti-inflammatory effects of several well-characterized PDE4 inhibitors.

Table 1: In Vitro Anti-inflammatory Activity of Representative PDE4 Inhibitors

| Compound | Cell Type | Stimulant | Measured Cytokine | IC50 (nM) | Reference |

| Roflumilast | Human peripheral blood mononuclear cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 0.3 | N/A |

| Apremilast | Human PBMCs | LPS | TNF-α | 77 | N/A |

| Crisaborole | Human PBMCs | LPS | TNF-α | 490 | [6] |

| Rolipram | Human whole blood | LPS | TNF-α | 200 | N/A |

| Compound 23 | Mouse macrophages | LPS | TNF-α | 0.21 | [10] |

| Compound 31 | N/A | N/A | PDE4B Inhibition | 0.42 | [10] |

Note: IC50 values can vary depending on the specific experimental conditions. Data presented here are representative values from the literature.

Table 2: In Vivo Anti-inflammatory Activity of Representative PDE4 Inhibitors

| Compound | Animal Model | Disease Model | Key Finding | Reference |

| Roflumilast | Mouse | LPS-induced pulmonary neutrophilia | Significant reduction in neutrophil infiltration | [10] |

| Apremilast | Mouse | Collagen-induced arthritis | Dose-dependent reduction in joint degeneration | [6] |

| Crisaborole | Mouse | PMA-induced ear edema | 65.85% inhibition of edema at a specific dose | [10] |

| Rolipram | Marmoset | Experimental allergic encephalomyelitis (EAE) | Complete suppression of clinical signs of EAE | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of PDE4 inhibitors. Below are outlines of common experimental protocols.

In Vitro TNF-α Inhibition Assay in Human PBMCs

Objective: To determine the potency of a PDE4 inhibitor in suppressing the production of TNF-α from stimulated immune cells.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test PDE4 inhibitor for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce TNF-α production.

-

Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) to allow for cytokine production.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

In Vivo Mouse Model of LPS-Induced Pulmonary Inflammation

Objective: To evaluate the efficacy of a PDE4 inhibitor in reducing lung inflammation in a preclinical animal model.

Methodology:

-

Animal Acclimatization: Acclimate mice (e.g., BALB/c) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test PDE4 inhibitor to the mice via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

LPS Challenge: After a specified pre-treatment time, challenge the mice with an intranasal or intratracheal instillation of LPS to induce lung inflammation.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage to collect lung inflammatory cells.

-

Cell Counting: Perform a total and differential cell count on the BAL fluid to quantify the number of neutrophils and other inflammatory cells.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or multiplex bead arrays.

-

Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammation and tissue damage.

-

Data Analysis: Compare the inflammatory parameters in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

General Experimental Workflow:

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Phosphodiesterase 4 (PDE4) Inhibitors for Basic Research Applications

Disclaimer: No specific information was found for a compound designated "Pde4-IN-13" in the conducted research. This guide provides a comprehensive overview of the broader class of Phosphodiesterase 4 (PDE4) inhibitors, their mechanisms, and their applications in basic and preclinical research, which may be relevant to the user's interest.

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2] By degrading cAMP to its inactive form, 5'-AMP, PDE4 enzymes regulate a multitude of cellular processes, particularly in immune and central nervous system cells.[1][3][4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn modulates various downstream signaling pathways, making PDE4 inhibitors a compelling class of molecules for therapeutic development and as tool compounds in basic research.[4][5] This guide provides an in-depth overview of PDE4 inhibitors, including their mechanism of action, key quantitative data for representative compounds, common experimental protocols, and their diverse research applications.

Mechanism of Action: The cAMP Signaling Pathway

The primary mechanism of action of PDE4 inhibitors is the prevention of cAMP hydrolysis.[1][5] Elevated cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[4][6]

-

PKA Activation: Increased cAMP leads to the activation of PKA, which then phosphorylates a variety of substrate proteins, including the cAMP-responsive element binding protein (CREB).[4][5][6] Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes containing cAMP-responsive elements (CREs). This pathway is crucial for processes such as learning, memory, and the regulation of inflammatory responses.[5][7]

-

Epac Activation: cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The Epac pathway is involved in various cellular functions, including cell adhesion, differentiation, and proliferation.

The net effect of PDE4 inhibition is a broad spectrum of anti-inflammatory, neuroprotective, and procognitive effects.[1][8] In immune cells, elevated cAMP levels suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), IL-12, and interferon-gamma (IFN-γ), while increasing the production of the anti-inflammatory cytokine IL-10.[2][9]

Figure 1: Simplified signaling pathway of PDE4 inhibition.

PDE4 Subtypes

The PDE4 family consists of four subtypes encoded by different genes: PDE4A, PDE4B, PDE4C, and PDE4D.[10][11] These subtypes are expressed in various tissues and cells, and they play distinct physiological roles.[11][12][13]

-

PDE4A: Widely expressed, including in the brain, and may be involved in regulating memory and anxiety.[14]

-

PDE4B: Predominantly expressed in immune and inflammatory cells, as well as the central nervous system.[1][12][13] Inhibition of PDE4B is thought to be a major contributor to the anti-inflammatory effects of PDE4 inhibitors.[12][13][15]

-

PDE4C: Primarily expressed in peripheral tissues.[1]

-

PDE4D: Widely distributed, with significant roles in the brain, particularly in cognition and memory.[1][14] Inhibition of PDE4D has been linked to the emetic side effects of some PDE4 inhibitors.[15]

The development of subtype-selective PDE4 inhibitors is an active area of research aimed at maximizing therapeutic efficacy while minimizing side effects.[12][13]

Quantitative Data for Representative PDE4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PDE4 inhibitors against different PDE4 subtypes. These values provide a quantitative measure of the potency and selectivity of these compounds.

| Compound | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) | Reference |

| Roflumilast | High µM range | 0.84 nM | High µM range | 0.68 nM | [11] |

| Apremilast | - | - | - | - | [16] |

| Crisaborole | 490 nM (pan-PDE4) | 490 nM (pan-PDE4) | 490 nM (pan-PDE4) | 490 nM (pan-PDE4) | [6][15] |

| LASSBio-448 | 0.7 µM | 1.4 µM | 1.1 µM | 4.7 µM | [9][11] |

| Compound 22 | - | 13 nM | - | >5629 nM | [9][11][17] |

| Compound 23 | - | 7.3 nM | - | - | [9][11][17] |

Note: Data for some compounds against specific subtypes may not be available in the provided search results. The IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The study of PDE4 inhibitors involves a range of in vitro and in vivo experimental protocols to characterize their activity, selectivity, and therapeutic potential.

In Vitro Assays

1. PDE4 Enzyme Activity Assay:

-

Objective: To determine the potency (e.g., IC50) of a compound in inhibiting PDE4 enzyme activity.

-

Methodology: A common method is a coupled enzyme assay.[18]

-

Purified recombinant human PDE4 enzyme is incubated with the test compound at various concentrations.

-

The substrate, cAMP, is added to initiate the reaction.

-

PDE4 hydrolyzes cAMP to 5'-AMP.

-

A series of coupling enzymes (e.g., myokinase, pyruvate kinase, and lactate dehydrogenase) are used to link the production of 5'-AMP to the oxidation of NADH, which can be monitored spectrophotometrically.[18]

-

The rate of NADH oxidation is inversely proportional to the inhibitory activity of the compound.

-

2. Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs):

-

Objective: To assess the anti-inflammatory effects of a compound on primary human immune cells.

-

Methodology:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Pre-incubate the PBMCs with the test compound at various concentrations.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model:

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a model of lung inflammation.

-

Methodology:

-

Administer the test compound to rodents (e.g., mice or rats) via a relevant route (e.g., oral, intraperitoneal, or inhaled).

-

After a specified time, challenge the animals with an intranasal or intratracheal instillation of LPS to induce an inflammatory response in the lungs.

-

At a predetermined time point after the LPS challenge, collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Analyze the BAL fluid for inflammatory cell infiltration (e.g., neutrophils) and cytokine levels.

-

Process the lung tissue for histological analysis to assess the extent of inflammation.

-

Figure 2: Generalized experimental workflow for the evaluation of PDE4 inhibitors.

Research Applications and Therapeutic Potential

PDE4 inhibitors have been investigated for a wide range of therapeutic applications due to their broad anti-inflammatory and neuromodulatory effects.[3][8]

-

Inflammatory Diseases: This is the most extensively studied area for PDE4 inhibitors. They have shown efficacy in preclinical models of various inflammatory conditions, including:

-

Respiratory Diseases: Chronic obstructive pulmonary disease (COPD) and asthma are key indications, with roflumilast being an approved therapy for severe COPD.[3][4][6] PDE4 inhibitors reduce airway inflammation and may have bronchodilatory effects.[16]

-

Dermatological Conditions: Psoriasis and atopic dermatitis are also major targets.[3][6] Apremilast is approved for psoriasis and psoriatic arthritis, and crisaborole is a topical treatment for atopic dermatitis.[6][15][16]

-

Rheumatoid Arthritis and Inflammatory Bowel Disease: Preclinical studies have demonstrated the potential of PDE4 inhibitors in these conditions.[3][6][8]

-

-

Neurological and Psychiatric Disorders: The high expression of PDE4 in the brain has led to research into their potential for treating:

-

Cognitive Disorders: PDE4 inhibitors have shown procognitive and memory-enhancing effects in animal models, suggesting potential applications in Alzheimer's disease and other forms of dementia.[1][7]

-

Depression and Anxiety: The prototypical PDE4 inhibitor, rolipram, has demonstrated antidepressant and anxiolytic effects.[1][7]

-

Neurodegenerative Diseases: Research is ongoing into the neuroprotective effects of PDE4 inhibitors in conditions like Parkinson's disease and Huntington's disease.[1]

-

Conclusion

Inhibitors of phosphodiesterase 4 represent a versatile and powerful class of compounds for both basic research and clinical applications. Their ability to modulate the cAMP signaling pathway provides a robust mechanism for controlling inflammation and influencing neuronal function. While the specific compound "this compound" could not be identified, the wealth of information available on PDE4 inhibitors as a class offers a strong foundation for researchers and drug development professionals. The continued development of subtype-selective inhibitors holds the promise of more targeted therapies with improved safety profiles, further expanding the potential of this important class of molecules.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Update on the therapeutic potential of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 12. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review | springermedizin.de [springermedizin.de]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. pubs.acs.org [pubs.acs.org]

The Immunomodulatory Effects of PDE4 Inhibition on Immune Cells: A Technical Overview of Rolipram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) is a critical enzyme in immune cells, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling. Inhibition of PDE4 elevates intracellular cAMP levels, leading to broad anti-inflammatory and immunomodulatory effects. This technical guide provides an in-depth analysis of the effects of PDE4 inhibition on various immune cell populations, using the well-characterized and selective PDE4 inhibitor, Rolipram, as a representative agent. We will explore its mechanism of action, summarize its quantitative effects on immune cell function, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways. While the specific compound "Pde4-IN-13" is a designated PDE4 inhibitor with a reported IC50 of 1.56 μM and noted anti-inflammatory properties, publicly available data on its specific effects on immune cells is limited. Therefore, this guide will focus on the extensive body of research available for Rolipram to provide a comprehensive understanding of this class of inhibitors.

Introduction to PDE4 Inhibition in Immunity

Phosphodiesterase 4 (PDE4) is the predominant PDE isoform expressed in a majority of immune cells, including T lymphocytes, macrophages, neutrophils, dendritic cells, and basophils. By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 plays a crucial role in regulating the inflammatory responses of these cells. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation initiates a cascade of downstream signaling events that collectively suppress pro-inflammatory cellular functions and enhance anti-inflammatory responses. Consequently, PDE4 inhibitors have emerged as a promising therapeutic class for a range of inflammatory and autoimmune diseases.

Mechanism of Action of Rolipram

Rolipram is a selective inhibitor of PDE4 isoenzymes, with varying affinities for the different subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). It competitively binds to the catalytic site of the enzyme, preventing the hydrolysis of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of PKA, which then phosphorylates various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.

Signaling Pathway of PDE4 Inhibition

The primary signaling pathway modulated by Rolipram in immune cells is the cAMP/PKA pathway. Elevated cAMP levels lead to the activation of PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, PKA can interfere with pro-inflammatory signaling pathways by inhibiting the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interleukin-12 (IL-12).

Figure 1. Simplified signaling pathway of Rolipram action in immune cells.

Quantitative Effects of Rolipram on Immune Cells

The immunomodulatory effects of Rolipram have been quantified across various immune cell types. The following tables summarize key findings from in vitro studies.

Macrophages/Monocytes

| Parameter | Cell Type | Stimulus | Rolipram Concentration | Effect | Reference |

| TNF-α Production | Human Monocytes | LPS | IC50: 490 ± 260 nM | Inhibition | [1] |

| TNF-α Production | J774 Macrophage Cell Line | LPS | IC50: 25.9 nM | Inhibition | [2][3] |

| TNF-α mRNA | Human Monocytes | LPS | IC50: 360 nM | Inhibition | [1] |

| IL-12 Production | Murine Bone Marrow-Derived Macrophages | IFN-γ + LPS | - | Suppression | [4] |

| CREB Phosphorylation | U937 Monocytic Cells | - | IC50: ~1 nM (high affinity), ~120 nM (low affinity) | Increase | [5] |

| p38 MAPK Phosphorylation | U937 Monocytic Cells | IFN-γ | IC50: ~290 nM | Inhibition | [5] |

T Lymphocytes

| Parameter | Cell Type | Stimulus | Rolipram Concentration | Effect | Reference |

| IL-2 Production | Murine Splenocytes | Staphylococcal enterotoxin A | IC50: 540 ± 67 nM | Inhibition | [6] |

| IL-5 mRNA Expression | Human Peripheral T Cells | IL-4 | 10⁻⁵ M | Significant Downregulation | [7] |

| Proliferation | Murine Splenocytes | Staphylococcal enterotoxin A | IC50: 900 ± 300 nM | Inhibition | [6] |

| Adhesion to VCAM-1 & ICAM-1 | Human T Lymphocytes | - | Low concentrations | Significant Inhibition | [8] |

Neutrophils

| Parameter | Cell Type | Stimulus | Rolipram Concentration | Effect | Reference |

| Oxidative Burst | Human Neutrophils | fMLP | - | Synergistic decrease with adenosine | [9] |

| Adherence | Human Neutrophils | rhTNF-α | - | Decrease | [9] |

| L-selectin Shedding | Human Eosinophils | PAF | 10⁻⁸ M (with PGE2 or isoproterenol) | ~70% Inhibition | [10][11] |

Basophils

| Parameter | Cell Type | Stimulus | Rolipram Concentration | Effect | Reference |

| Histamine Release | Human Basophils | Anti-IgE | - | Attenuation | [4] |

| Leukotriene Generation | Human Basophils | Anti-IgE | Sub-micromolar | Inhibition | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Rolipram on immune cells.

Macrophage Cytokine Production Assay

This protocol describes the measurement of TNF-α production from LPS-stimulated murine macrophages.

Materials:

-

J774A.1 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Rolipram

-

12-well cell culture plates

-

TNF-α ELISA kit

-

Cell scraper

Procedure:

-

Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Harvest adherent macrophages using a cell scraper and resuspend in fresh medium. Seed 1 x 10⁵ cells per well in a 12-well plate and allow to adhere overnight.

-

Rolipram Treatment: Prepare serial dilutions of Rolipram in DMEM. Remove the old medium from the cells and add the Rolipram dilutions. Incubate for 1 hour.

-

LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL.

-

Incubation: Incubate the plates for 16-18 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Figure 2. Experimental workflow for a macrophage cytokine production assay.

T Cell Proliferation Assay

This protocol describes the measurement of T cell proliferation using anti-CD3/CD28 bead stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 with 10% FBS

-

Anti-CD3/CD28 coated beads

-

Rolipram

-

96-well round-bottom plates

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold RPMI with 10% FBS.

-

Cell Seeding: Wash the cells and resuspend in fresh RPMI with 10% FBS. Seed 2 x 10⁵ cells per well in a 96-well round-bottom plate.

-

Rolipram Treatment: Add serial dilutions of Rolipram to the wells.

-

Stimulation: Add anti-CD3/CD28 coated beads at a bead-to-cell ratio of 1:1.

-

Incubation: Incubate the plate for 3-5 days at 37°C and 5% CO₂.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

Conclusion

The selective inhibition of PDE4 with agents like Rolipram represents a potent strategy for modulating immune responses. By elevating intracellular cAMP, these inhibitors effectively suppress the production of pro-inflammatory cytokines and dampen the effector functions of a wide range of immune cells. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of PDE4 inhibitors in inflammatory and autoimmune diseases. Future research may focus on the development of isoform-selective PDE4 inhibitors to refine therapeutic targeting and minimize potential side effects.

References

- 1. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Regulation of human skin mast cell histamine release by PDE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that cyclic AMP phosphodiesterase inhibitors suppress interleukin-2 release from murine splenocytes by interacting with a ‘low-affinity' phosphodiesterase 4 conformer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of IL-4 signaling by a phosphodiesterase-4 inhibitor, rolipram, in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rolipram inhibits polarization and migration of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The specific type IV phosphodiesterase inhibitor rolipram combined with adenosine reduces tumor necrosis factor-alpha-primed neutrophil oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PAF-induced expression of CD11b and shedding of L-selectin on human neutrophils and eosinophils by the type IV selective PDE inhibitor, rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of phosphodiesterase inhibitors on human lung mast cell and basophil function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of PDE4 Inhibitors

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of phosphodiesterase 4 (PDE4) inhibitors, such as Pde4-IN-13. The protocols cover both biochemical and cell-based assays to determine the potency and cellular effects of these compounds.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[1][2] By breaking down cAMP to adenosine monophosphate (AMP), PDE4 enzymes terminate cAMP-mediated signaling pathways.[1][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[3][4] This mechanism is central to regulating a wide array of cellular processes, particularly in immune and inflammatory cells.[1][4][5] Consequently, PDE4 inhibitors are investigated and used as therapeutic agents for various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][4][6][7]

The PDE4 family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed differently across various tissues and cells.[5][8] This diversity allows for the development of subtype-selective inhibitors, which may offer improved therapeutic profiles with fewer side effects.[5] For instance, PDE4B is a key target for anti-inflammatory effects, while inhibition of PDE4D has been associated with side effects like nausea and emesis.[5][9] Therefore, in vitro assays are essential for characterizing the potency and selectivity of new PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

The diagram below illustrates the central role of PDE4 in the cAMP signaling cascade and the effect of its inhibition.

Caption: PDE4 signaling pathway and the mechanism of inhibition.

Experimental Protocols

Two primary types of in vitro assays are fundamental for characterizing PDE4 inhibitors: biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate activity in a physiological context.

Protocol 1: Biochemical PDE4 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant PDE4 enzyme. A common method is the scintillation proximity assay (SPA).

Objective: To quantify the direct inhibitory effect of a compound on PDE4 enzymatic activity.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

-

[3H]-cAMP (radiolabeled substrate)

-

Scintillation Proximity Assay (SPA) beads

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 8.3 mM MgCl2, 1.7 mM EGTA

-

Test compound (e.g., this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Roflumilast or Rolipram)

-

96-well microplates

-

Microplate scintillation counter

Experimental Workflow:

Caption: Workflow for the biochemical PDE4 inhibition assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound (this compound) and a reference inhibitor in 100% DMSO. A typical concentration range would be from 10 mM down to 0.1 nM.

-

Assay Plate Setup: To each well of a 96-well plate, add the components in the following order:

-

2 µL of the diluted compound solution (final DMSO concentration should be ≤1%).

-

20 µL of diluted PDE4 enzyme in assay buffer.

-

Include wells for "no enzyme" (negative control) and "no inhibitor" (positive control, 100% activity).

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 10-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of [3H]-cAMP (final concentration ~0.5 µM) to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Reaction Termination: Stop the reaction by adding SPA beads. The beads will bind to the [3H]-AMP product, bringing it into proximity to the scintillant to generate a signal.

-

Signal Detection: Seal the plate and count it in a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based CRE-Luciferase Reporter Assay

This protocol measures the functional consequence of PDE4 inhibition—increased intracellular cAMP—by using a cAMP-responsive element (CRE) linked to a luciferase reporter gene.

Objective: To assess the ability of a compound to increase cAMP levels and activate cAMP-response pathways in a cellular environment.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently transfected with a CRE-luciferase reporter plasmid. For specific assays, cells may also be co-transfected with a specific PDE4 isoform (e.g., PDE4B).[10]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (e.g., this compound) and reference inhibitor.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

-

Luminometer.

Experimental Workflow:

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. physoc.org [physoc.org]

- 10. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for In Vivo Administration of PDE4 Inhibitors in Mouse Models

Topic: Pde4-IN-13 In Vivo Administration in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] As a second messenger, cAMP is integral to a multitude of cellular processes, including inflammation, immune responses, and neural activity.[4][5] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), leading to a variety of physiological responses.[4][6] Consequently, PDE4 inhibitors have emerged as a promising therapeutic class for a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and various neurological disorders.[6][7][8]

These application notes provide a comprehensive overview and generalized protocols for the in vivo administration of PDE4 inhibitors in mouse models, using "this compound" as a representative compound. While specific data for "this compound" is not publicly available, the provided protocols and data tables are based on established methodologies for other well-characterized PDE4 inhibitors such as roflumilast and rolipram.

Signaling Pathway of PDE4 Inhibition

PDE4 enzymes are key regulators of cAMP signaling.[1] By catalyzing the hydrolysis of cAMP to AMP, they terminate cAMP-mediated signaling events.[2] Inhibition of PDE4 disrupts this degradation, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream signaling cascades, primarily through PKA and Epac.[4]

Activated PKA can phosphorylate a variety of substrate proteins, including the cAMP-responsive element-binding protein (CREB), which in turn modulates the transcription of genes involved in inflammation and other cellular processes.[4] The PDE4-cAMP-PKA-CREB pathway is a well-established mechanism through which PDE4 inhibitors exert their anti-inflammatory effects.[9]

References

- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Oxidative Stress Using a Phosphodiesterase 4 (PDE4) Inhibitor

Disclaimer: These application notes and protocols are generalized for a representative Phosphodiesterase 4 (PDE4) inhibitor. The compound "PDE4-IN-13" is not extensively documented in publicly available scientific literature. Therefore, the following information is based on the known mechanisms and applications of other well-characterized PDE4 inhibitors. Researchers should optimize these protocols based on the specific physicochemical properties and biological activity of their particular PDE4 inhibitor.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This cascade of events has been shown to exert potent anti-inflammatory and cytoprotective effects, including the mitigation of oxidative stress. PDE4 inhibitors are being actively investigated for their therapeutic potential in a range of diseases where oxidative stress is a key pathological feature, such as chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and cardiovascular diseases.[1][2][3][4][5][6]

This document provides detailed application notes and experimental protocols for utilizing a PDE4 inhibitor to study its effects on oxidative stress in both in vitro and in vivo models.

Mechanism of Action in Oxidative Stress

PDE4 inhibitors combat oxidative stress through multiple interconnected mechanisms. By elevating cAMP levels, they can:

-

Activate the Nrf2/HO-1 Pathway: Increased cAMP can lead to the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[7][8][9]

-

Suppress Pro-inflammatory Cytokine Production: PDE4 inhibition reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are known to induce oxidative stress.[1][5][10]

-

Reduce Reactive Oxygen Species (ROS) Generation: By modulating inflammatory cell activity (e.g., neutrophils and macrophages) and mitochondrial function, PDE4 inhibitors can decrease the production of ROS.[1][7][11]

-

Downregulate NF-κB Signaling: The NF-κB pathway, a central regulator of inflammation and oxidative stress, can be attenuated by elevated cAMP levels.[1][10]

Data Presentation

The following tables provide a structured summary of expected quantitative data when studying the effects of a PDE4 inhibitor on oxidative stress markers. The values presented are hypothetical and should be replaced with experimental data.

Table 1: In Vitro Effects of a PDE4 Inhibitor on Oxidative Stress Markers in Cultured Cells (e.g., HT-22 Neuronal Cells)

| Treatment Group | Concentration (µM) | Intracellular ROS (Relative Fluorescence Units) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) | Nrf2 Nuclear Translocation (Fold Change) |

| Vehicle Control | - | 100 ± 5 | 50 ± 3 | 2.5 ± 0.2 | 1.0 ± 0.1 |

| Oxidative Stressor (e.g., H₂O₂) | - | 250 ± 15 | 30 ± 2 | 5.8 ± 0.4 | 1.2 ± 0.1 |

| PDE4 Inhibitor | 1 | 95 ± 6 | 52 ± 4 | 2.3 ± 0.3 | 1.5 ± 0.2 |

| PDE4 Inhibitor + Oxidative Stressor | 1 | 150 ± 10 | 45 ± 3 | 3.5 ± 0.3 | 2.5 ± 0.3 |

Table 2: In Vivo Effects of a PDE4 Inhibitor on Oxidative Stress Markers in an Animal Model (e.g., Rat Model of Cerebral Ischemia)

| Treatment Group | Dosage (mg/kg) | Brain Tissue MDA Level (nmol/g tissue) | Brain Tissue Glutathione (GSH) Level (µmol/g tissue) | Brain Tissue 8-OHdG Level (ng/mg DNA) | Neurological Deficit Score |

| Sham | - | 1.2 ± 0.1 | 5.5 ± 0.4 | 0.5 ± 0.05 | 0 |

| Ischemia/Reperfusion (I/R) + Vehicle | - | 3.8 ± 0.3 | 2.1 ± 0.2 | 2.1 ± 0.2 | 3.5 ± 0.5 |

| I/R + PDE4 Inhibitor | 10 | 2.5 ± 0.2 | 4.2 ± 0.3 | 1.2 ± 0.1 | 1.8 ± 0.4 |

| I/R + PDE4 Inhibitor | 20 | 1.8 ± 0.2 | 4.9 ± 0.4 | 0.8 ± 0.07 | 1.2 ± 0.3 |

Experimental Protocols

In Vitro Studies

1. Cell Culture and Treatment

-

Cell Lines: Common cell lines for studying oxidative stress include neuronal cells (e.g., HT-22, SH-SY5Y), macrophages (e.g., RAW 264.7), and endothelial cells (e.g., HUVECs).

-

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Oxidative Stress: Oxidative stress can be induced using various agents, such as hydrogen peroxide (H₂O₂), glutamate, or lipopolysaccharide (LPS). The concentration and duration of treatment should be optimized for the specific cell line.

-

PDE4 Inhibitor Treatment: Prepare a stock solution of the PDE4 inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Pre-treat the cells with the PDE4 inhibitor for a specific duration (e.g., 1-2 hours) before inducing oxidative stress.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Seed cells in a 96-well black plate and allow them to adhere overnight.

-

Treat cells with the PDE4 inhibitor and/or the oxidative stressor as described above.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

3. Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

-

Principle: MDA, a major product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored complex that can be measured spectrophotometrically.

-

Protocol:

-

After treatment, harvest the cells and lyse them in a suitable lysis buffer.

-

Centrifuge the lysate to remove cell debris.

-

Mix the supernatant with the TBA reagent.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

-

In Vivo Studies

1. Animal Models

-

Model Selection: Choose an animal model relevant to the disease of interest where oxidative stress plays a significant role. Examples include:

-

Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model in rats or mice.

-

Neuroinflammation: Lipopolysaccharide (LPS)-induced neuroinflammation model in mice.

-

Pulmonary Inflammation: Cigarette smoke-induced COPD model in mice.

-

-

Administration of PDE4 Inhibitor: The PDE4 inhibitor can be administered via various routes, including oral gavage, intraperitoneal injection, or intravenous injection. The dosage and frequency of administration should be determined based on pharmacokinetic and pharmacodynamic studies.

2. Measurement of Oxidative Stress Markers in Tissue

-

Tissue Homogenization: Euthanize the animals and collect the target tissues (e.g., brain, lung, liver). Homogenize the tissues in an appropriate buffer on ice.

-

Glutathione (GSH) Assay:

-

Principle: GSH is a major antioxidant in the cell. It can be measured using a colorimetric assay where GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Protocol:

-

Prepare tissue homogenates as described above.

-

Deproteinize the samples.

-

Mix the supernatant with the DTNB reagent.

-

Measure the absorbance at 412 nm.

-

Quantify GSH levels using a standard curve.

-

-

-

8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay:

-

Principle: 8-OHdG is a marker of oxidative DNA damage. It can be quantified using a competitive ELISA kit.

-

Protocol:

-

Extract DNA from the tissue homogenates.

-

Follow the instructions provided with the commercial ELISA kit to measure the 8-OHdG levels.

-

-

Mandatory Visualizations

Caption: Signaling pathway of PDE4 inhibition in mitigating oxidative stress.

Caption: General experimental workflow for in vitro studies.

Caption: Logical flow from PDE4 inhibition to cellular protection.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Measuring the Antioxidant Effects of Pde4-IN-13: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular pathways, including inflammation and oxidative stress. Inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory diseases. Emerging evidence suggests that PDE4 inhibitors also possess antioxidant properties, which may contribute significantly to their therapeutic effects. These antioxidant activities are often mediated through the reduction of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzyme activity, and modulation of the Nrf2 signaling pathway.

This document provides detailed application notes and experimental protocols for characterizing the antioxidant effects of Pde4-IN-13, a novel PDE4 inhibitor. The methodologies described herein cover in vitro chemical assays, cell-based assays, and the investigation of underlying molecular mechanisms.

Data Presentation

The following tables are structured to present typical quantitative data obtained from the antioxidant assays described in this document. These tables can be used as templates to record and compare the experimental results for this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Test Concentration (µM) | % Radical Scavenging | IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |

| DPPH | 1 | |||

| 10 | ||||

| 50 | ||||

| 100 | ||||

| ABTS | 1 | |||

| 10 | ||||

| 50 | ||||

| 100 |

Table 2: Cellular Antioxidant Effects of this compound

| Assay | Cell Line | Treatment | Fold Change vs. Oxidative Stress Control | Positive Control (e.g., N-acetylcysteine) |

| Intracellular ROS (DCFDA) | e.g., A549, RAW 264.7 | This compound (1 µM) | ||

| This compound (10 µM) | ||||

| Lipid Peroxidation (MDA) | e.g., A549, RAW 264.7 | This compound (1 µM) | ||

| This compound (10 µM) | ||||

| SOD Activity | Cell Lysates | This compound (1 µM) | ||

| This compound (10 µM) | ||||

| CAT Activity | Cell Lysates | This compound (1 µM) | ||

| This compound (10 µM) | ||||

| GPx Activity | Cell Lysates | This compound (1 µM) | ||

| This compound (10 µM) |

Table 3: Effect of this compound on Nrf2 Pathway Protein Expression

| Protein | Treatment | Fold Change in Protein Expression (vs. Control) |

| Nrf2 (Nuclear) | This compound (1 µM) | |

| This compound (10 µM) | ||

| Keap1 (Cytosolic) | This compound (1 µM) | |

| This compound (10 µM) | ||

| HO-1 | This compound (1 µM) | |

| This compound (10 µM) |

Signaling Pathways and Experimental Workflows

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Caption: Experimental workflow for assessing this compound antioxidant effects.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (M.W. 394.32)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a 0.1 mM DPPH solution in methanol. Keep it in the dark.

-

Prepare a stock solution of this compound in DMSO and then dilute it in methanol to various concentrations (e.g., 1, 10, 50, 100 µM). Prepare ascorbic acid standards similarly.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

For the control, add 100 µL of DPPH solution to 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The color change is measured spectrophotometrically.

Materials:

-

This compound

-

ABTS (M.W. 548.68)

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS)

-

Ascorbic acid

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the ABTS radical solution by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and ascorbic acid in PBS.

-

In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.

Cellular Reactive Oxygen Species (ROS) Measurement using DCFDA

Principle: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cell line (e.g., A549, RAW 264.7)

-

This compound

-

DCFDA dye

-

Oxidative stress inducer (e.g., H₂O₂, LPS)

-

N-acetylcysteine (NAC) as a positive control

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or NAC for 1-2 hours.

-

Remove the medium and load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Induce oxidative stress by adding an inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.

-

Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Normalize the fluorescence of treated cells to the control (oxidative stress-induced, untreated) cells.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

Principle: This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

Materials:

-

Cell line and treatments as in the DCFDA assay.

-

MDA assay kit (containing TBA and other reagents).

-

Spectrophotometer.

Protocol:

-

Culture and treat cells with this compound and an oxidative stress inducer.

-

Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.

-

Perform the MDA assay following the kit's protocol, which typically involves reacting the lysate with TBA at high temperature.

-

Measure the absorbance of the resulting pink-colored product at ~532 nm.

-

Calculate the MDA concentration based on a standard curve generated with an MDA standard.

Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

Principle: These are colorimetric assays that measure the enzymatic activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in cell lysates.

Materials:

-

Cell line and treatments as in the DCFDA assay.

-

Commercially available SOD, CAT, and GPx activity assay kits.

-

Spectrophotometer.

Protocol:

-

Culture and treat cells with this compound and an oxidative stress inducer.

-

Harvest the cells and prepare lysates.

-

Measure the total protein concentration of the lysates for normalization.

-

Perform the SOD, CAT, and GPx activity assays on the lysates according to the specific instructions provided with each kit.

-

Calculate the enzyme activity and normalize it to the total protein concentration.

Western Blot for Nrf2 Signaling Pathway Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as Nrf2, Keap1, and the Nrf2 target gene product, Heme Oxygenase-1 (HO-1). A key indicator of Nrf2 activation is its translocation to the nucleus.

Materials:

-

Cell line and treatments.

-

Nuclear and cytoplasmic extraction kit.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Culture and treat cells with this compound.

-

For Nrf2 translocation, separate nuclear and cytoplasmic fractions using a commercial kit. For total protein expression, lyse cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control (Lamin B1 for nuclear, β-actin/GAPDH for cytoplasmic/total).

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the antioxidant potential of this compound. By employing a combination of in vitro and cell-based assays, researchers can determine its radical scavenging capabilities, its ability to mitigate cellular oxidative stress, and its impact on endogenous antioxidant defense mechanisms. Furthermore, investigating the Nrf2 signaling pathway will offer insights into the molecular mechanisms underlying the antioxidant effects of this compound, thereby supporting its development as a potential therapeutic agent for diseases associated with oxidative stress.

Application Notes and Protocols for PDE4-IN-13 in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the characterization of PDE4-IN-13, a novel phosphodiesterase 4 (PDE4) inhibitor. Due to the limited publicly available information on this compound, this document outlines generalized protocols and presents data from well-characterized PDE4 inhibitors as a reference for comparison and experimental design.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways by specifically hydrolyzing cyclic adenosine monophosphate (cAMP).[1][2] The PDE4 family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are predominantly expressed in immune and central nervous system cells.[1][2][3][4][5] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade of events ultimately modulates the transcription of various genes, resulting in potent anti-inflammatory effects.[6][7] Consequently, PDE4 inhibitors are a promising therapeutic class for a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, psoriatic arthritis, and atopic dermatitis.[2][3][5][7][8]

Signaling Pathway of PDE4 Inhibition

The inhibition of PDE4 by compounds such as this compound leads to an increase in intracellular cAMP levels. This accumulation of cAMP activates PKA and EPAC, which in turn phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, leading to the increased transcription of anti-inflammatory cytokines like IL-10 and a decrease in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-13), and leukotrienes.[6][7][9][10]

Quantitative Data for Representative PDE4 Inhibitors

The following tables summarize key quantitative data for well-characterized PDE4 inhibitors. This data can serve as a benchmark for evaluating the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected PDE4 Inhibitors

| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |

| Roflumilast | - | 0.8 | - | 0.6 | [11] |

| Apremilast | - | 190 | - | - | [4] |

| Crisaborole | - | 490 | - | - | [7] |

| Rolipram | 110 | 110 | 440 | 120 | [3] |

| GSK256066 | 0.01 | - | - | - | [6] |

| Compound 22 | - | 13 | - | 5629 | [2][6] |

| Compound 23 | - | 7.3 | - | - | [2][6] |

| AN2898 | - | - | - | - | [2] |

| Compound 31 | - | 0.42 | - | - | [2] |

Note: Dashes indicate data not specified in the cited sources. "Compound 22" and "Compound 23" refer to pyrimidine scaffold derivatives mentioned in the literature.[2][6] "AN2898" and "Compound 31" are benzoxaborole-based analogues.[2]

Table 2: Pharmacokinetic Parameters of Selected Oral PDE4 Inhibitors in Humans

| Compound | Tmax (h) | t1/2 (h) | Cmax (µg/L) | AUC (µg·h/L) | Reference |

| Roflumilast | 1 | 17 | - | - | [12] |

| Roflumilast-N-oxide | 9 | 30 | - | - | [12] |

| TAK-648 (0.85 mg) | ~2 | ~9 | 11.9 | 93.8 | [12] |

| V11294A (300 mg) | 4 | ~13 | ~1500 | ~25000 | [13] |

Note: Tmax = Time to maximum plasma concentration; t1/2 = Elimination half-life; Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Roflumilast-N-oxide is the active metabolite of Roflumilast.

Experimental Protocols

The following are detailed protocols for the in vitro and cell-based characterization of a novel PDE4 inhibitor like this compound.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available PDE4 assay kits and is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.[14]

Materials:

-

Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

PDE Assay Buffer

-

Binding Agent (e.g., specific phosphate-binding nanoparticles)

-

This compound

-

96-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in PDE Assay Buffer.

-

Add 25 µL of the this compound dilutions to the wells of a 96-well plate. Include wells for no-inhibitor (positive control) and no-enzyme (negative control) controls.

-

Add 25 µL of diluted PDE4 enzyme to each well (except the no-enzyme control).

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of FAM-cAMP substrate to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 50 µL of Binding Agent to all wells.

-

Incubate the plate at room temperature for 30 minutes to allow for binding.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based CRE-Luciferase Reporter Assay for PDE4 Activity